

Malonyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride (Propanedioyl dichloride, CAS No: 1663-67-8) is a highly reactive organic compound and a key building block in a multitude of synthetic applications.[1][2] As the acyl chloride derivative of malonic acid, its bifunctional nature makes it an essential reagent for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers.[3][4] However, its high reactivity also presents significant challenges in terms of stability and storage. This technical guide provides an in-depth overview of the stability profile of malonyl chloride, recommended storage and handling conditions, and detailed experimental protocols for its stability assessment to ensure its effective use in research and development.

Chemical and Physical Properties

Malonyl chloride is a colorless to pale yellow or brown liquid, with darker coloration often indicating the presence of impurities or degradation products.[2][5] Its key physical and chemical properties are summarized in Table 1.

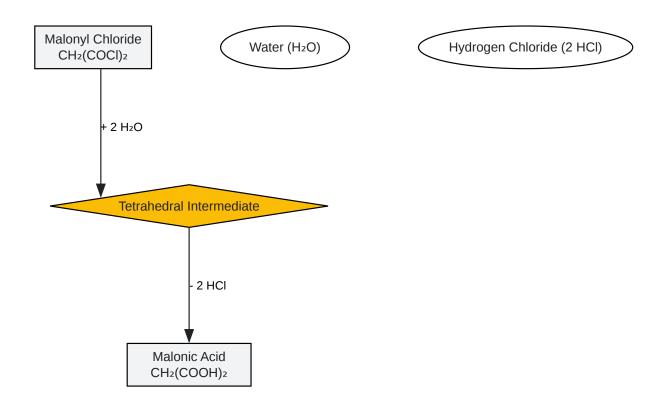
Table 1: Physical and Chemical Properties of Malonyl Chloride

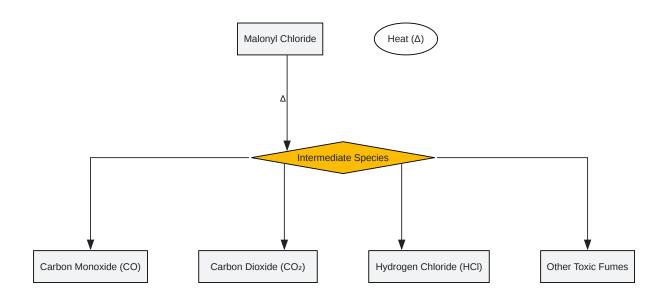
Property	Value	References	
Molecular Formula	C ₃ H ₂ Cl ₂ O ₂	[5]	
Molecular Weight	140.95 g/mol	[5]	
Appearance	Colorless to light yellow/brown liquid	rown [2][5]	
Boiling Point	53-55 °C at 19 mmHg	[5]	
Density	1.449 g/mL at 25 °C [5]		
Refractive Index	n20/D 1.465	[5]	
Solubility	Reacts violently with water and protic solvents	[1][5]	

Stability Profile

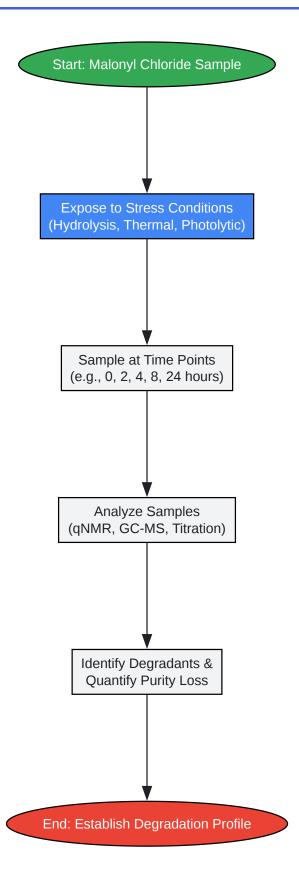
The utility of **malonyl chloride** is intrinsically linked to its high reactivity, which is also the source of its instability. The compound is sensitive to several environmental factors, leading to degradation over time. A summary of its stability challenges is presented in Table 2.

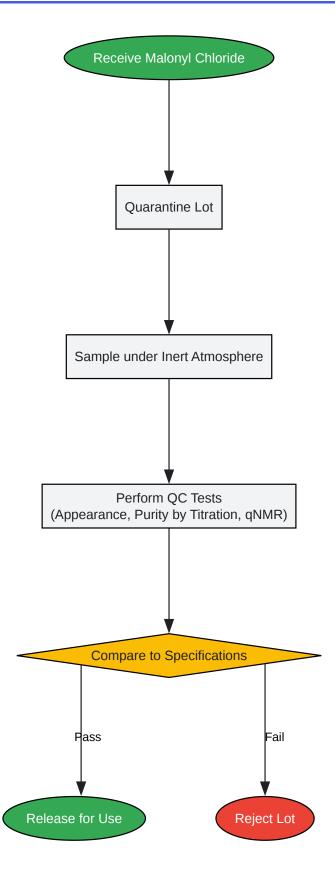
Table 2: Stability Profile and Incompatibilities of Malonyl Chloride


Stress Factor	Description of Instability	Incompatible Agents	References
Moisture/Water	Reacts violently with water and moisture to hydrolyze into malonic acid and hydrochloric acid (HCl) gas. This is the primary degradation pathway.	Water, moist air, alcohols, protic solvents.	[1][3][6]
Heat	Thermally unstable. Decomposes upon heating to release irritating and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCI).	Heat, sparks, and open flames.	[7]
Light	Light-sensitive, which can contribute to degradation over time.	Direct sunlight and UV light.	
Bases	Reacts exothermically with strong bases.	Strong bases.	[7]
Oxidizing Agents	Reacts with strong oxidizing agents.	Strong oxidizing agents.	[7]
Room Temperature	Degrades at room temperature over a period of a few days. It is considered unstable at room temperature and should be used freshly prepared or distilled.	Ambient temperatures.	[5]



Decomposition Pathways


The primary decomposition pathway for **malonyl chloride** is hydrolysis. Upon contact with water, it rapidly converts to malonic acid and hydrogen chloride.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 1663-67-8: Malonyl chloride | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Cas 1663-67-8, Malonyl chloride | lookchem [lookchem.com]
- 5. Malonyl chloride Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- To cite this document: BenchChem. [Malonyl Chloride: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156481#malonyl-chloride-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com